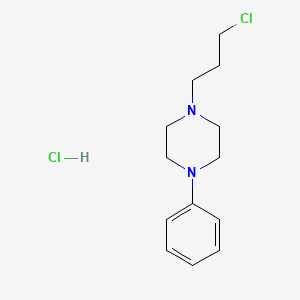

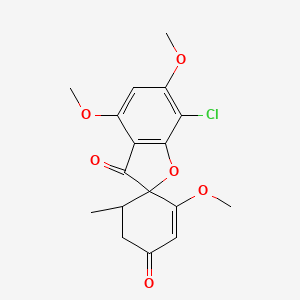

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

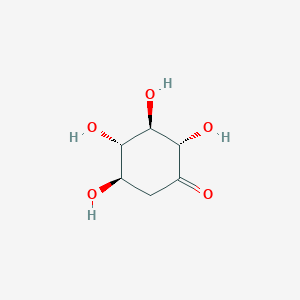

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, also known as 6-AMPD, is an organic compound that was synthesized in the early 1970s. It is a member of the pyrimidine family and has been studied extensively in recent years due to its various applications in the fields of biochemistry and physiology. 6-AMPD is a versatile compound that has been used in research studies to investigate a number of physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Pyrimidine Chemistry and Complex Formation

Pyrimidine derivatives, including structures similar to 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, have been scrutinized for their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures, properties, and complex formation capabilities of these compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Research into the pyranopyrimidine core, closely related to the compound , underscores its significance as a key precursor in medicinal and pharmaceutical industries. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.), showcases the broad applicability and potential of these structures in creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Inhibitory Effects on DPP IV

The compound's structural relatives are explored as inhibitors of dipeptidyl peptidase IV (DPP IV), illustrating their potential in treating type 2 diabetes mellitus through the inhibition of GLP-1 and GIP degradation. Such studies highlight the intense research into new DPP IV inhibitors, given the significant role of this enzyme in glucose metabolism (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Activities

Pyrimidine derivatives demonstrate a broad range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in the synthesis and anti-inflammatory effects of these compounds points to their significant potential in medicinal chemistry. The inhibitory effects against key inflammatory mediators underline the importance of pyrimidines in drug development (Rashid et al., 2021).

Structural Activity Relationships

Further exploration into the structure-activity relationships of pyrimidine derivatives showcases their versatility in exhibiting antimicrobial, anticancer, antitubercular, and other biological activities. Such studies provide valuable insights for designing new compounds with enhanced pharmacological profiles (Natarajan et al., 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione involves the reaction of 5-(Piperidin-1-Yl)barbituric acid with methylamine followed by reduction with sodium borohydride to yield the final product.", "Starting Materials": [ "5-(Piperidin-1-Yl)barbituric acid", "Methylamine", "Sodium borohydride" ], "Reaction": [ "Step 1: 5-(Piperidin-1-Yl)barbituric acid is reacted with excess methylamine in ethanol at reflux temperature for 24 hours.", "Step 2: The resulting mixture is cooled to room temperature and excess methylamine is removed under reduced pressure.", "Step 3: The residue is dissolved in water and sodium borohydride is added slowly with stirring at 0°C.", "Step 4: The reaction mixture is stirred at room temperature for 2 hours and then quenched with dilute hydrochloric acid.", "Step 5: The resulting solid is filtered, washed with water, and dried to yield 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione." ] } | |

| 790232-28-9 | |

Fórmula molecular |

C10H16N4O2 |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16) |

Clave InChI |

ABFVQIXFKQQEOF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

SMILES canónico |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)

![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)